1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-b-D-Ribofuranuronoyl chloride
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Overview
Description
1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a purine base, a ribofuranose sugar moiety, and a chloro substituent, making it a valuable molecule for research in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the ribofuranose derivative, which is protected with an isopropylidene group to form 2,3-O-(1-methylethylidene)-β-D-ribofuranose.
Purine Base Introduction: The protected ribofuranose is then reacted with 6-chloropurine under anhydrous conditions to form the nucleoside derivative.
Chlorination: The final step involves the chlorination of the nucleoside derivative to introduce the chloride group, resulting in the formation of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing optimized reaction conditions to maximize yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the purine base.
Hydrolysis: The isopropylidene protecting group can be removed under acidic conditions to yield the free ribofuranose derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic conditions, typically using dilute hydrochloric acid, are employed for deprotection.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.
Oxidation Products: Oxidized forms of the purine base.
Hydrolysis Products: Free ribofuranose derivatives.
Scientific Research Applications
1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents, exploiting its purine base structure.
Biochemistry: The compound is used in studies involving nucleoside analogs and their interactions with enzymes and receptors.
Chemical Biology: It aids in the investigation of cellular processes and the development of molecular probes.
Industrial Applications: The compound is utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleosides, allowing the compound to inhibit or modulate the activity of enzymes involved in nucleic acid metabolism. This interaction can lead to the disruption of cellular processes, making it a potent tool in medicinal chemistry.
Comparison with Similar Compounds
6-Chloro-9H-purin-9-yl derivatives: Compounds with similar purine base structures but different substituents.
Nucleoside analogs: Molecules that mimic natural nucleosides, such as 2’,3’-dideoxyadenosine or 2’,3’-dideoxyinosine.
Uniqueness: 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-Ribofuranuronoyl chloride is unique due to its specific combination of a chloro substituent, an isopropylidene-protected ribofuranose, and a purine base. This structure imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(3aR,4R,6S,6aS)-4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O4/c1-13(2)22-6-7(10(15)20)21-12(8(6)23-13)19-4-18-5-9(14)16-3-17-11(5)19/h3-4,6-8,12H,1-2H3/t6-,7+,8-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQUMARELTVCC-BSFVXNEUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)Cl)N3C=NC4=C3N=CN=C4Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)Cl)N3C=NC4=C3N=CN=C4Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855924 |
Source
|
Record name | (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carbonyl chloride (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104940-65-0 |
Source
|
Record name | (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carbonyl chloride (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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